molecular formula C15H20O2 B2695488 2-(2-Cyclohexylethoxy)benzaldehyde CAS No. 1548017-44-2

2-(2-Cyclohexylethoxy)benzaldehyde

Cat. No.: B2695488
CAS No.: 1548017-44-2
M. Wt: 232.323
InChI Key: VKTUTPVZLUCHMB-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylethoxy)benzaldehyde is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol. This compound is characterized by the presence of a benzaldehyde group attached to a cyclohexylethoxy moiety. It is used in various scientific experiments and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-Cyclohexylethoxy)benzoic acid.

    Reduction: Formation of 2-(2-Cyclohexylethoxy)benzyl alcohol.

    Substitution: Formation of substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Cyclohexylethoxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The cyclohexylethoxy moiety may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler compound with a similar aldehyde functional group but lacking the cyclohexylethoxy moiety.

    2-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the cyclohexylethoxy group.

    Cyclohexylmethoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-(2-Cyclohexylethoxy)benzaldehyde is unique due to the presence of both the cyclohexylethoxy and benzaldehyde moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

2-(2-cyclohexylethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTUTPVZLUCHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548017-44-2
Record name 2-(2-cyclohexylethoxy)benzaldehyde
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